Triisopropylsilyl acrylate
Overview
Description
Triisopropylsilyl acrylate is an organic silicon compound with the chemical formula C12H24O2Si. It is a colorless to almost colorless liquid with low viscosity and low surface tension. This compound is soluble in organic solvents such as ethers, ketones, and benzene, but it is insoluble in water . This compound is known for its high stability and heat resistance, making it a valuable component in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisopropylsilyl acrylate is typically synthesized by reacting a silylating agent, such as 3-(triisopropylsilyl)propanol, with an acrylate under acidic conditions. The reaction involves the esterification of the hydroxyl group of the silylating agent with the carboxyl group of the acrylate .
Industrial Production Methods: In industrial settings, the preparation of high-purity this compound involves the following steps:
- Mixing triisopropyl silanol, a solvent, and an acid-binding agent in specific proportions.
- Adding acryloyl chloride dropwise at a controlled temperature (0-80°C).
- Continuously reacting the mixture for a specified duration.
- Filtering and purifying the product through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Triisopropylsilyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers with enhanced properties.
Hydrolysis: It reacts slowly with moisture or water, leading to the formation of silanols and acrylates.
Addition Reactions: It can participate in addition reactions with nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or other polymerization initiators.
Hydrolysis: Occurs in the presence of water or moisture.
Addition Reactions: Typically involve nucleophiles under mild conditions.
Major Products:
Polymers: Formed through polymerization.
Silanols and Acrylates: Formed through hydrolysis.
Scientific Research Applications
Triisopropylsilyl acrylate has a wide range of applications in scientific research and industry:
Polymer and Coating Industry: Used as a crosslinking agent, plasticizer, and modifier to enhance the performance and stability of polymers.
Silicone Rubber and Organic Silicone Gel: Utilized in the production of silicone rubber and organic silicone gel.
Waterproof Coatings: Employed in the formulation of waterproof coatings.
Antifouling Coatings: Applied in the shipping industry to create antifouling coatings for marine vessels.
Mechanism of Action
The mechanism of action of triisopropylsilyl acrylate involves its ability to form stable bonds with other molecules, enhancing the properties of the resulting materials. The compound’s molecular targets include hydroxyl groups and other nucleophilic sites, where it forms ester bonds. This interaction leads to improved stability, heat resistance, and performance of the materials it is incorporated into .
Comparison with Similar Compounds
- Triisopropylsilyl methacrylate
- Triisopropylsilyl prop-2-enoate
- Acryloxytriisopropylsilane
Comparison: Triisopropylsilyl acrylate is unique due to its specific combination of stability, heat resistance, and solubility properties. Compared to similar compounds, it offers superior performance in applications requiring high stability and resistance to environmental factors .
Properties
IUPAC Name |
tri(propan-2-yl)silyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-8-12(13)14-15(9(2)3,10(4)5)11(6)7/h8-11H,1H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSIXYSSKXAOFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166323 | |
Record name | Tri-isopropyl silyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157859-20-6 | |
Record name | Tris(1-methylethyl)silyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157859-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri-isopropyl silyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157859206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tri-isopropyl silyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisopropylsilyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Triisopropylsilyl acrylate suitable for marine antifouling applications?
A1: TIPSA's utility in marine antifouling stems from its ability to form hydrolyzable polymers. When incorporated into polyurethane coatings, these polymers create a unique self-renewing surface. [, ] Essentially, the TIPSA-containing polymer undergoes hydrolysis in seawater, gradually degrading and releasing the polymer fragments and any embedded antifouling agents into the surrounding environment. This continuous degradation and renewal process prevents the accumulation of marine organisms on the coated surface. [, ]
Q2: How does the structure of the polymer, particularly the incorporation of this compound, affect its degradation rate in seawater?
A2: Research indicates that both the main chain composition and the presence of TIPSA side chains significantly influence the polymer's degradation rate. Increasing the density of ester groups within the polymer's main chain accelerates the degradation process. [] Similarly, longer TIPSA side chains also contribute to a faster degradation rate. [] This control over degradation rate is crucial for tailoring the performance of antifouling coatings for specific marine environments.
Q3: Besides its degradation properties, are there other advantages of using this compound in marine coatings?
A3: Yes, the hydrolysis of TIPSA in seawater leads to another beneficial effect. As the TIPSA side chains cleave, they leave behind hydrophilic groups on the polymer surface. [] This shift towards a more hydrophilic surface reduces the frictional drag experienced by the coated object moving through water. [] Therefore, incorporating TIPSA not only contributes to antifouling but also improves the hydrodynamic properties of the coated surface.
Q4: Can this compound be used to create polymers with other acrylate monomers?
A4: Yes, TIPSA can be copolymerized with various other acrylate monomers, offering versatility in material design. Studies have shown its successful polymerization with Methyl methacrylate and Butyl acrylate. [] This ability to form copolymers with controlled compositions allows for fine-tuning the properties of the resulting material, expanding its potential applications beyond marine coatings.
Q5: What are the environmental implications of using this compound-based coatings?
A5: This is an important consideration. While TIPSA-based coatings show promise, research into their long-term environmental impact is ongoing. It's crucial to investigate the potential effects of released polymer fragments and antifouling agents on marine ecosystems. [] Sustainable antifouling solutions require a balance between effectiveness and minimizing any negative ecological consequences.
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